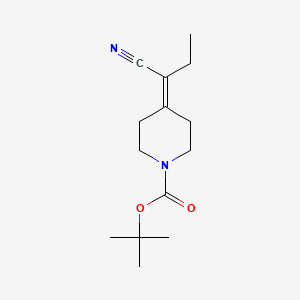

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is an organic compound with the molecular formula C14H22N2O2. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a cyanopropylidene moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperidine as the starting material.

Cyanation: Piperidine is reacted with a cyanating agent to introduce the cyanopropylidene group, forming 4-cyanopropylidenepiperidine.

Protection: The resulting compound is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the cyanopropylidene moiety.

Scientific Research Applications

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanopropylidene group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.

Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of PROTACs for targeted protein degradation.

Uniqueness

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is unique due to its cyanopropylidene group, which imparts distinct chemical reactivity and binding properties compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- CAS Number : 22248390

The compound features a piperidine ring with a tert-butyl group and a cyanopropylidene moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Monoamine Oxidase Inhibition : Similar compounds have shown potential in inhibiting monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is beneficial for treating neurological disorders like depression and Parkinson's disease .

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of piperidine compounds can modulate inflammatory pathways, potentially acting as inhibitors of the NLRP3 inflammasome, which is involved in the release of pro-inflammatory cytokines .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound and related compounds:

- In Vitro Studies : In vitro assays have indicated that this compound exhibits moderate inhibition against various biological targets, including enzymes involved in neurotransmitter metabolism. The IC50 values observed for these interactions suggest potential therapeutic benefits in neurological applications.

- Animal Models : Efficacy studies in animal models have demonstrated that similar piperidine derivatives can significantly reduce symptoms associated with inflammation and pain. For instance, compounds with structural similarities were tested for their ability to mitigate inflammatory responses in murine models, showing promising results .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a piperidine derivative similar to this compound. The results indicated:

- Reduction in Neuroinflammation : The compound reduced levels of inflammatory cytokines in brain tissue.

- Improved Behavioral Outcomes : Mice treated with the compound showed improved performance in cognitive tasks compared to controls.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this class of compounds:

- Inflammation Model : In a model of acute inflammation, treatment with the compound led to a significant decrease in edema formation.

- Cytokine Profiling : Analysis revealed reduced levels of IL-6 and TNF-alpha, indicating effective modulation of inflammatory pathways.

Data Summary

The following table summarizes key findings from pharmacological studies related to this compound:

Properties

IUPAC Name |

tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLVRCOPABEBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678067 | |

| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198283-75-8 | |

| Record name | 1,1-Dimethylethyl 4-(1-cyanopropylidene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.